H-DL-Arg-DL-Arg-DL-Pro-DL-xiHyp-Gly-DL-2Thi-DL-Ser-DL-Tic-N(cHex)Gly-DL-Arg-OH
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Overview
Description
H-DL-Arg-DL-Arg-DL-Pro-DL-xiHyp-Gly-DL-2Thi-DL-Ser-DL-Tic-N(cHex)Gly-DL-Arg-OH is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-DL-Pro-DL-xiHyp-Gly-DL-2Thi-DL-Ser-DL-Tic-N(cHex)Gly-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Arg-DL-Pro-DL-xiHyp-Gly-DL-2Thi-DL-Ser-DL-Tic-N(cHex)Gly-DL-Arg-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as cysteine or methionine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
H-DL-Arg-DL-Arg-DL-Pro-DL-xiHyp-Gly-DL-2Thi-DL-Ser-DL-Tic-N(cHex)Gly-DL-Arg-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its interactions with proteins and enzymes, providing insights into protein-peptide interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes involved in disease pathways.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Arg-DL-Pro-DL-xiHyp-Gly-DL-2Thi-DL-Ser-DL-Tic-N(cHex)Gly-DL-Arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s unique sequence allows it to bind to these targets with high specificity, modulating their activity. This interaction can influence various cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-Arg-Pro-OH: Another synthetic peptide with a different sequence but similar applications in research.
H-Arg-Gly-Asp-Ser-OH: Known for its role in cell adhesion and signaling.
H-Gly-Arg-Gly-Asp-Ser-Pro-Lys: Used in studies of protein-protein interactions.
Uniqueness
H-DL-Arg-DL-Arg-DL-Pro-DL-xiHyp-Gly-DL-2Thi-DL-Ser-DL-Tic-N(cHex)Gly-DL-Arg-OH is unique due to its specific sequence of amino acids, which imparts distinct properties and interactions. This uniqueness makes it a valuable tool for targeted research applications and potential therapeutic uses.
Properties
Molecular Formula |
C58H89N19O13S |
---|---|
Molecular Weight |
1292.5 g/mol |
IUPAC Name |
2-[[2-[[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-cyclohexylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C58H89N19O13S/c59-38(16-6-20-66-56(60)61)48(82)72-39(17-7-21-67-57(62)63)51(85)74-23-9-19-43(74)53(87)77-30-36(79)26-44(77)50(84)69-28-46(80)71-41(27-37-15-10-24-91-37)49(83)73-42(32-78)52(86)76-29-34-12-5-4-11-33(34)25-45(76)54(88)75(35-13-2-1-3-14-35)31-47(81)70-40(55(89)90)18-8-22-68-58(64)65/h4-5,10-12,15,24,35-36,38-45,78-79H,1-3,6-9,13-14,16-23,25-32,59H2,(H,69,84)(H,70,81)(H,71,80)(H,72,82)(H,73,83)(H,89,90)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68) |
InChI Key |
UZTHIUKOCVEJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C2CC3=CC=CC=C3CN2C(=O)C(CO)NC(=O)C(CC4=CC=CS4)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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